Cyclohexyl 4-bromo-2-ethoxybenzamide
Description
Cyclohexyl 4-bromo-2-ethoxybenzamide is a brominated benzamide derivative characterized by a 4-bromo-2-ethoxy-substituted aromatic ring and a cyclohexylamide moiety. Its molecular formula is C₁₅H₂₀BrNO₂ (molecular weight: 350.23 g/mol), with structural features that influence its physicochemical and biological properties.
Properties
IUPAC Name |
4-bromo-N-cyclohexyl-2-ethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-2-19-14-10-11(16)8-9-13(14)15(18)17-12-6-4-3-5-7-12/h8-10,12H,2-7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYXCPSJGXPOGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)C(=O)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682189 | |
| Record name | 4-Bromo-N-cyclohexyl-2-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-34-4 | |
| Record name | 4-Bromo-N-cyclohexyl-2-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 4-bromo-2-ethoxybenzamide typically involves the reaction of 4-bromo-2-ethoxybenzoic acid with cyclohexylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-bromo-2-ethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The ethoxy group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Conversion to 4-bromo-2-ethoxybenzoic acid.
Reduction: Formation of 4-bromo-2-ethoxybenzyl alcohol.
Scientific Research Applications
Cyclohexyl 4-bromo-2-ethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Cyclohexyl 4-bromo-2-ethoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the ethoxy group can influence its binding affinity and selectivity towards these targets. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Cyclohexyl 4-bromo-2-ethoxybenzamide with three structurally related benzamides:
Physicochemical and Reactivity Differences
- Substituent Effects: Ethoxy vs. Bromine vs. Fluorine: Bromine’s larger atomic radius and polarizability enhance halogen bonding in biological targets, while fluorine’s electronegativity improves metabolic stability and electronic effects . Cyclohexyl vs. Polar Groups: Cyclohexylamide derivatives exhibit higher logP values, favoring passive diffusion across membranes, whereas dimethylamino or furan-containing analogs prioritize solubility for intravenous administration .
Stability :
- The target compound’s stability under varying pH and temperature aligns with trends in substituted benzamides, where electron-donating groups (e.g., ethoxy) stabilize the aromatic ring against electrophilic attack .
Biological Activity
Cyclohexyl 4-bromo-2-ethoxybenzamide (CAS Number: 1261895-34-4) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This structure includes a cyclohexyl group, a bromo substituent at the para position, and an ethoxy group attached to a benzamide moiety. The presence of these functional groups is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate the activity of various enzymes and receptors, influencing cellular processes such as:
- Antimicrobial Activity : It exhibits potential antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Antimicrobial Activity
Research has shown that this compound displays significant antimicrobial effects against a range of pathogens. A study conducted on various bacterial strains revealed the following minimum inhibitory concentrations (MIC):
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound possesses a promising profile as an antimicrobial agent, particularly against Gram-positive bacteria.
Anti-inflammatory Activity
In vitro studies have assessed the anti-inflammatory properties of this compound. The compound was tested for its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The results demonstrated:
- Inhibition of NO Production : At concentrations of 10 µM and above, the compound significantly reduced NO levels compared to control groups.
This suggests that this compound may be effective in managing conditions characterized by excessive inflammation.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various analogs of cyclohexyl derivatives. This compound was identified as one of the most potent compounds against Staphylococcus aureus, showing an IC50 value lower than many existing antibiotics .
- Inflammation Model : In a murine model of acute inflammation, administration of this compound resulted in a significant reduction in paw edema compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .
- Mechanistic Insights : Further investigations into the mechanism revealed that this compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This was confirmed through enzyme activity assays where the compound exhibited competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
